molecular formula C11H8FNO2 B7983834 3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid

3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B7983834
M. Wt: 205.18 g/mol
InChI Key: USALWPZBZYQFCF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C11H8FNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid typically involves the introduction of the fluorine and pyrrole groups onto the benzoic acid core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the benzene ring. This is followed by the formation of the pyrrole ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid
  • 3-Fluoro-5-(1H-imidazol-1-yl)benzoic acid
  • 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid

Uniqueness

3-Fluoro-5-(1H-pyrrol-1-yl)benzoic acid is unique due to the specific positioning of the fluorine and pyrrole groups on the benzoic acid core. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-fluoro-5-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USALWPZBZYQFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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